molecular formula C13H14FNO B3371881 (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol CAS No. 843653-03-2

(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol

Cat. No.: B3371881
CAS No.: 843653-03-2
M. Wt: 219.25 g/mol
InChI Key: YOFCDBZOBQYVME-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol: is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a hydroxyl group in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

Industrial Production Methods:

    Batch Process: Involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Process: Offers advantages in terms of scalability and consistency, where reagents are continuously fed into a reactor system.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Amines, thiols.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole
  • 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
  • (S)-6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Uniqueness:

  • The presence of both a fluorine atom and a hydroxyl group in (6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol makes it distinct from its analogs. This combination can lead to unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-9-2-4-13-11(6-9)10-5-8(7-16)1-3-12(10)15-13/h2,4,6,8,15-16H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCDBZOBQYVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CO)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
Reactant of Route 2
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(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
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(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
Reactant of Route 5
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(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol
Reactant of Route 6
(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-methanol

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